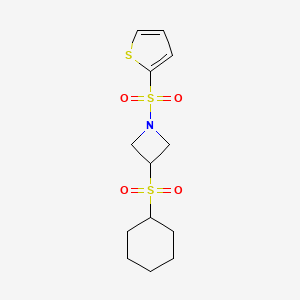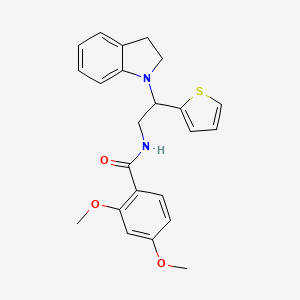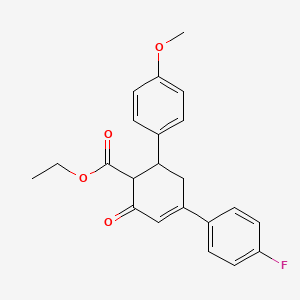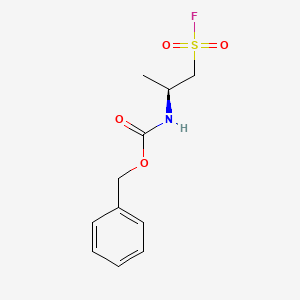
3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine” is a complex organic molecule that contains a cyclohexylsulfonyl group, a thiophen-2-ylsulfonyl group, and an azetidine ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups around the azetidine ring. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl groups could impact its solubility, while the azetidine ring could influence its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
Research has explored the synthesis of azetidinones, a class to which 3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine belongs, for their antimicrobial properties. These compounds undergo facile condensation and cyclocondensation reactions, leading to the formation of derivatives with potential antibacterial and antifungal activities. The structural characterization of these compounds is based on analytical and spectral data, indicating a methodical approach to understanding their chemical properties and interactions (Prajapati & Thakur, 2014).
Polymerization and Material Science
Another significant application of similar compounds involves polymerization processes, where the anionic ring-opening polymerization of N-sulfonylazetidines has been studied. These processes yield polymers with varying properties depending on the sulfonyl groups involved, potentially leading to materials with specific functionalities. The research delves into the kinetics of polymerization and the structural characteristics of the resulting polymers, opening avenues for creating new materials with tailored properties for industrial applications (Reisman et al., 2020).
Anticancer Research
Further research has explored the synthesis of thiourea compounds bearing the azetidine moiety for anticancer activity. These compounds were designed based on the pharmacophoric features of known VEGFR-2 inhibitors and were synthesized to evaluate their in vitro anticancer activity against various human cancer cell lines. The study highlighted several compounds with promising anticancer potential, providing a basis for future drug development efforts targeting VEGFR-2 inhibition as a therapeutic strategy against cancer (Parmar et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-cyclohexylsulfonyl-1-thiophen-2-ylsulfonylazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S3/c15-20(16,11-5-2-1-3-6-11)12-9-14(10-12)21(17,18)13-7-4-8-19-13/h4,7-8,11-12H,1-3,5-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQFDKUPRNGQEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2407050.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2407054.png)
![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2407056.png)
![5-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2407057.png)


![2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2407061.png)
![N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407063.png)
![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate](/img/structure/B2407065.png)